molecular formula C18H11ClN2O3S B392483 (5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE

(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE

Cat. No.: B392483
M. Wt: 370.8g/mol
InChI Key: WNARGGPVJIPZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE is a complex organic compound with a molecular formula of C18H11ClN2O3S. This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitro-substituted thienyl ring, and a methylene bridge connecting these two aromatic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 5-chloro-2-aminobenzophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary or secondary amines, thiols

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of (5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chloro and thienyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (5-CHLORO-2-{[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]AMINO}PHENYL)(PHENYL)METHANONE.
  • This compound derivatives.
  • Other nitro-substituted thienyl compounds .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H11ClN2O3S

Molecular Weight

370.8g/mol

IUPAC Name

[5-chloro-2-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C18H11ClN2O3S/c19-13-6-8-16(20-11-14-7-9-17(25-14)21(23)24)15(10-13)18(22)12-4-2-1-3-5-12/h1-11H

InChI Key

WNARGGPVJIPZNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.